N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- A 4-ethoxy-2-nitrophenyl group attached to the acetamide nitrogen.
- A 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4 and a phenoxymethyl group at position 4.
- A sulfanylacetamide linker bridging the triazole and aryl moieties.
This compound shares structural motifs with several pharmacologically active analogs, including anti-inflammatory, antimicrobial, and olfactory receptor (Orco) agonists. Its synthesis likely follows routes similar to those reported for related triazole-acetamide derivatives, involving cyclization of dithiocarbazates and subsequent alkylation.
Properties
CAS No. |
539811-61-5 |
|---|---|
Molecular Formula |
C26H25N5O6S |
Molecular Weight |
535.6 g/mol |
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-[[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O6S/c1-3-36-21-13-14-22(23(15-21)31(33)34)27-25(32)17-38-26-29-28-24(16-37-20-7-5-4-6-8-20)30(26)18-9-11-19(35-2)12-10-18/h4-15H,3,16-17H2,1-2H3,(H,27,32) |
InChI Key |
MTFSDBRXSFRIAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)COC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : Nitro, ethoxy, methoxy, and sulfanyl groups.
- Molecular Formula :
- Molar Mass : 396.44 g/mol
1. Antimicrobial Activity
Numerous studies have indicated that nitro-containing compounds exhibit significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cellular damage and death. For instance, derivatives similar to this compound have shown activity against various bacterial strains through this mechanism .
2. Anti-inflammatory Activity
The compound has been investigated for its potential anti-inflammatory effects. Nitro compounds are known to modulate inflammatory pathways by interacting with signaling proteins and enzymes involved in inflammation. For example, studies have shown that nitro fatty acids can inhibit NF-kB signaling, a crucial pathway in inflammation . The specific compound may exert similar effects through its nitro group.
3. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has been suggested that the compound can bind to active sites of enzymes critical in metabolic pathways, thereby inhibiting their activity . This property is particularly relevant in the context of drug development for conditions such as cancer and metabolic disorders.
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Nitro Group Activation : Reduction of the nitro group leads to the formation of reactive species that interact with cellular macromolecules.
- Enzyme Binding : The compound's structure allows it to fit into enzyme active sites, inhibiting their function.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that N-(4-ethoxy-2-nitrophenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antimicrobial properties. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their antifungal and antibacterial effects. This compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, which can be beneficial for treating infections caused by resistant strains of bacteria .
Anticancer Potential
Research has suggested that compounds with similar structures to this compound may possess anticancer properties due to their ability to interfere with cellular proliferation and induce apoptosis in cancer cells. The multi-target nature of this compound allows it to affect various signaling pathways that are critical in cancer progression.
Synthesis and Structural Studies
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The methodology often includes the use of microwave-assisted synthesis techniques to enhance efficiency and reduce reaction times .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to study binding affinities with specific enzyme sites, which may lead to the development of targeted therapeutic agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations
The target compound differs from analogs primarily in the substituents on the aryl rings and triazole core . Key comparisons include:
Key Observations :
Physicochemical Properties
Comparative data on melting points and synthetic yields highlight substituent effects on crystallinity and reactivity:
Insights :
- Nitro groups (as in the target compound and Compound 18) correlate with higher melting points, suggesting strong intermolecular interactions.
- Yields for triazole-acetamides typically range between 45–62%, influenced by substituent electronic effects.
Anti-Inflammatory and Anti-Exudative Activity
- OLC-12 : Orco agonist with EC₅₀ < 10 µM, suggesting the triazole-sulfanylacetamide scaffold is critical for receptor binding.
- KA Derivatives: Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) showed MIC values of 8–16 µg/mL against S. aureus.
Antimicrobial and Antioxidant Activity
Q & A
Q. What are the key synthetic pathways for this compound, and how can purity be validated?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazide derivatives, followed by sulfanylacetamide coupling. Key reagents include hydrogen peroxide (for oxidation) and lithium aluminum hydride (for reduction). Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to minimize side products. Purity is validated using HPLC (>95% purity threshold) and structural integrity confirmed via -/-NMR and FT-IR spectroscopy to identify functional groups (e.g., sulfanyl, ethoxy) .
Q. How is the compound’s three-dimensional conformation determined?
X-ray crystallography is the gold standard for resolving 3D structure. For insoluble crystals, computational methods (DFT or molecular mechanics) predict conformation by optimizing geometry and analyzing steric/electronic interactions. Spectroscopic data (NOESY NMR) can cross-validate spatial proximity of aromatic and triazole moieties .
Q. What analytical techniques are essential for characterizing stability under varying conditions?
Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling assess degradation. LC-MS identifies degradation products (e.g., hydrolysis of the sulfanyl group). UV-Vis spectroscopy monitors photostability under ICH Q1B guidelines. pH-dependent stability is tested in buffers (pH 1–13) .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in triazole derivatives?
Comparative SAR studies reveal that:
- The phenoxymethyl group enhances lipophilicity (logP >3.5), improving membrane permeability.
- 4-Methoxyphenyl substitution increases steric bulk, potentially reducing off-target interactions.
- Replacing the nitrophenyl group with fluorophenyl (as in analogues) alters electronic effects, impacting enzyme binding (e.g., ∆G binding differences of 2–3 kcal/mol in docking studies) .
| Modification | Impact on Activity | Reference |
|---|---|---|
| Ethoxy → Methoxy | Reduced CYP450 metabolism | |
| Phenoxymethyl → Methyl | Lower antifungal IC50 (15→8 µM) |
Q. What computational strategies predict binding modes with biological targets?
Molecular docking (AutoDock Vina, Glide) with homology-modeled enzymes (e.g., fungal CYP51) identifies key interactions:
- Sulfanyl group forms hydrogen bonds with catalytic residues (e.g., Tyr136 in CYP51).
- Triazole nitrogen atoms coordinate heme iron in metalloenzymes. MD simulations (100 ns) assess complex stability, with RMSD <2 Å indicating robust binding .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies (e.g., IC50 variability in antifungal assays) may arise from:
- Assay conditions : Serum protein binding (e.g., 10% FBS reduces free drug concentration).
- Cell line differences : Efflux pump expression (e.g., ABCB1 in resistant lines). Validate using orthogonal assays (e.g., time-kill kinetics vs. microdilution) and standardize protocols (CLSI guidelines) .
Q. What strategies optimize yield in large-scale synthesis?
- DoE (Design of Experiments) identifies critical factors (e.g., solvent polarity, catalyst loading).
- Flow chemistry improves heat/mass transfer for exothermic steps (e.g., triazole cyclization).
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Methodological Considerations
- Data Validation : Use QbD (Quality by Design) principles for method development (e.g., ICH Q14).
- Controlled Variables : Document reaction atmosphere (N/Ar), light exposure, and stirring rate to ensure reproducibility .
- Ethical Compliance : Adhere to OECD 423 guidelines for preclinical toxicity screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
